chemical properties of trans-2-Butene-1,4-dicarboxylic acid
chemical properties of trans-2-Butene-1,4-dicarboxylic acid
An In-Depth Technical Guide for Drug Development
Executive Disambiguation & Identity
Critical Nomenclature Note: Strict IUPAC nomenclature defines "trans-2-Butene-1,4-dicarboxylic acid" as (E)-hex-3-enedioic acid (C₆H₈O₄), an industrial intermediate for adipic acid/nylon synthesis. However, in pharmaceutical contexts, the term is frequently—albeit loosely—associated with the C₄ scaffold Fumaric Acid (trans-butenedioic acid), the bioactive core of blockbuster therapeutics like Dimethyl Fumarate (Tecfidera®) and Diroximel Fumarate (Vumerity®).
To serve the "Drug Development" audience effectively, this guide focuses on the C₄ Fumaric Acid scaffold , analyzing its physicochemical properties, synthetic reactivity, and pharmacological mechanism as an Nrf2 activator.
Chemical Identity:
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IUPAC Name: (E)-But-2-enedioic acid
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CAS Number: 110-17-8
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Molecular Formula: C₄H₄O₄
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Molecular Weight: 116.07 g/mol
Physicochemical Architecture
The utility of fumaric acid in drug formulation is dictated by its rigid trans geometry, which creates a distinct stability profile compared to its cis isomer (maleic acid).
2.1 Crystal Lattice & Solubility Profile
Fumaric acid exhibits
Table 1: Comparative Physicochemical Properties
| Property | Fumaric Acid (trans) | Maleic Acid (cis) | Structural Implication |
| Melting Point | 287°C (Sublimes) | 135°C | Fumaric requires high-energy processing; high lattice energy limits dissolution rate. |
| Solubility ( | 6.3 g/L | 780 g/L | Low aqueous solubility poses bioavailability challenges, necessitating ester prodrugs (e.g., DMF). |
| 3.03 | 1.90 | Maleic is more acidic ( | |
| 4.44 | 6.07 | Fumaric dianion formation is easier; Maleic resists 2nd deprotonation due to electrostatic repulsion. | |
| Dipole Moment | 0 D | 2.56 D | Trans symmetry cancels dipole, reducing solvation in polar media. |
2.2 Thermodynamic Stability
Fumaric acid is the thermodynamic sink of the C₄-diacid system. Isomerization of maleic acid to fumaric acid is exothermic (
Synthetic Utility & Reactivity
For drug developers, the reactivity of fumaric acid centers on two motifs: the carboxylic acid termini (for prodrug synthesis) and the electron-deficient alkene (for Michael additions).
3.1 Fischer Esterification (Synthesis of Dimethyl Fumarate)
The primary pharmaceutical application involves converting the insoluble acid into lipophilic esters.
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Protocol: Acid-catalyzed esterification with methanol.
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Mechanism: The carbonyl oxygen is protonated, increasing electrophilicity for nucleophilic attack by methanol.
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Challenge: The reaction is reversible. Water removal (via azeotropic distillation or dehydrating agents) is critical to drive yield (Le Chatelier’s principle).
3.2 Michael Addition Susceptibility
The
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Relevance: This is the basis of the drug's Mechanism of Action (MoA). The "soft" electrophile reacts with "soft" nucleophiles (thiolates) on proteins.
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Reaction:
Biological Mechanism: The Nrf2 Pathway
The therapeutic efficacy of Fumaric Acid esters (FAEs) in Multiple Sclerosis (MS) relies on the succination of specific cysteine residues on the KEAP1 sensor protein.
4.1 Mechanism of Action (MoA) Workflow
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Prodrug Entry: Dimethyl Fumarate (DMF) is lipophilic and penetrates the blood-brain barrier/cell membrane.
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Hydrolysis: Intracellular esterases convert DMF to Monomethyl Fumarate (MMF), the primary bioactive metabolite.
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KEAP1 Modification: MMF acts as a Michael acceptor, covalently modifying reactive cysteines (Cys151, Cys273) on KEAP1.
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Nrf2 Release: Conformational change in KEAP1 prevents ubiquitination of Nrf2.
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Transcription: Stabilized Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate cytoprotective genes (HO-1, NQO1).
Figure 1: Pharmacodynamic pathway of Fumarate esters activating the Nrf2 antioxidant response.
Experimental Protocols
5.1 Protocol: Synthesis of Dimethyl Fumarate (DMF)
A self-validating Fischer esterification protocol for generating the prodrug.
Reagents:
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Methanol (Excess, solvent & reagent)
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Sulfuric Acid (
, catalytic, 0.05 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Workflow:
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Dissolution: Suspend Fumaric Acid in Methanol (ratio 1g : 5mL) in a round-bottom flask. Note: Fumaric acid will not fully dissolve initially due to low solubility.
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Catalysis: Add conc.
dropwise while stirring. -
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. The solution will clarify as the acid converts to the soluble ester.
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Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Fumaric acid (
) disappears; DMF ( ) appears. -
Workup: Cool to room temperature. The product may precipitate.[7] Concentrate the solvent via rotary evaporation to 20% volume.
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Neutralization: Pour residue into ice-cold saturated
to neutralize catalyst (prevents hydrolysis). -
Extraction: Extract with Ethyl Acetate (
). Dry organic layer over . -
Purification: Recrystallize from methanol/water to yield white crystalline needles.
5.2 Analytical Characterization (HPLC)
Standard USP-aligned method for purity assessment.
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Column: L1 packing (C18),
. -
Mobile Phase: Acetonitrile : 0.005 N Sulfuric Acid (15:85). Acidic pH is required to keep fumaric acid protonated (
) for retention. -
Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm (Detects the
transition of the conjugated alkene). -
Retention: Fumaric acid elutes after Maleic acid (due to trans isomer's better interaction with C18 stationary phase).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]
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Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain. Retrieved from [Link]
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United States Pharmacopeia (USP). Fumaric Acid Monograph. USP-NF.[3] (Requires Subscription for full text, method summarized in section 5.2).
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Brennan, M. S., et al. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PLOS ONE. Retrieved from [Link]
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Al-Jumaili, A., et al. (2020). Continuous-flow synthesis of dimethyl fumarate. RSC Advances.[8] Retrieved from [Link]
Sources
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- 5. Development of an Enzymatic Method to Determine Fumaric Acid in Foods | National Agricultural Library [nal.usda.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Fumaric Acid [drugfuture.com]
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